molecular formula C10H5ClFNO2 B15332141 3-Chloro-7-fluoroisoquinoline-4-carboxylic acid

3-Chloro-7-fluoroisoquinoline-4-carboxylic acid

Cat. No.: B15332141
M. Wt: 225.60 g/mol
InChI Key: NZMLHTZNKMJCIY-UHFFFAOYSA-N
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Description

3-Chloro-7-fluoroisoquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H5ClFNO2 and a molecular weight of 225.6 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-fluoroisoquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through a Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

    Introduction of Chlorine and Fluorine: The chlorine and fluorine atoms are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while fluorination can be done using reagents such as Selectfluor.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-fluoroisoquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

3-Chloro-7-fluoroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-7-fluoroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-7-fluoroquinoline-4-carboxylic acid
  • 3-Chloro-7-fluoroisoquinoline
  • 7-Fluoroisoquinoline-4-carboxylic acid

Uniqueness

3-Chloro-7-fluoroisoquinoline-4-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the isoquinoline core, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications compared to similar compounds.

Properties

Molecular Formula

C10H5ClFNO2

Molecular Weight

225.60 g/mol

IUPAC Name

3-chloro-7-fluoroisoquinoline-4-carboxylic acid

InChI

InChI=1S/C10H5ClFNO2/c11-9-8(10(14)15)7-2-1-6(12)3-5(7)4-13-9/h1-4H,(H,14,15)

InChI Key

NZMLHTZNKMJCIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NC=C2C=C1F)Cl)C(=O)O

Origin of Product

United States

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